2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core with a hydroxy group at the 4-position and a thioether linkage to a morpholinoethanone moiety.
Preparation Methods
The synthesis of 2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyquinazoline with a suitable thiol reagent under basic conditions to form the thioether linkage. The resulting intermediate is then reacted with morpholinoethanone to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.
Chemical Reactions Analysis
2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinazolinone derivative.
Reduction: The thioether linkage can be reduced to form a thiol derivative.
Substitution: The morpholinoethanone moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include quinazolinone derivatives, thiol derivatives, and substituted morpholinoethanone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive quinazoline derivatives.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxy and thioether groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .
Comparison with Similar Compounds
2-((4-Hydroxyquinazolin-2-yl)thio)-1-morpholinoethanone can be compared with other quinazoline derivatives, such as:
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Known for its α-glucosidase inhibitory activity.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits similar biological activities but with different potency and selectivity.
2-Thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives: Investigated for their bioactivities and structural similarities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinoethanone moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(17-5-7-20-8-6-17)9-21-14-15-11-4-2-1-3-10(11)13(19)16-14/h1-4H,5-9H2,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOUBDUZBCHZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.